
Adomeglivant
Descripción general
Descripción
Mecanismo De Acción
Adomeglivant ejerce sus efectos al antagonizar selectivamente el receptor de glucagón. Esta inhibición reduce la producción de monofosfato de adenosina cíclico (AMPc) en respuesta al glucagón, lo que lleva a una disminución de la producción de glucosa hepática . Los objetivos moleculares involucrados en esta vía incluyen el receptor de glucagón y las moléculas de señalización descendente como la proteína quinasa A (PKA) y la proteína de unión al elemento de respuesta al AMPc (CREB) .
Métodos De Preparación
Adomeglivant se sintetiza mediante una serie de reacciones químicas que involucran reactivos y condiciones específicas. La ruta sintética normalmente implica la formación de derivados del bifenilo, que son compuestos orgánicos que contienen dos anillos de benceno unidos por un enlace carbono-carbono . Los métodos de producción industrial para this compound involucran la optimización de estas reacciones para lograr un alto rendimiento y pureza. El compuesto a menudo se suministra como un sólido y se puede disolver en solventes como el dimetilsulfóxido (DMSO) para su uso posterior .
Análisis De Reacciones Químicas
Adomeglivant experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Se utilizan comúnmente agentes reductores como el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede resultar en la formación de derivados hidroxilados .
Aplicaciones Científicas De Investigación
Pharmacological Profile
- Ki Value : 6.66 nM for human glucagon receptor
- Administration Route : Oral
- Dosage in Clinical Trials : Typically administered at 20 mg once daily
Clinical Applications and Research Findings
Adomeglivant has been evaluated primarily for its potential to manage type 2 diabetes. The following table summarizes key findings from clinical studies:
Study Reference | Population | Dosage | Key Findings |
---|---|---|---|
Clinical Trial NCT02091362 | Type 2 Diabetes Patients | 20 mg/day | Significant reduction in fasting and postprandial glucose levels with minimal risk of hypoglycemia. |
Eli Lilly Phase II Trials | Healthy Volunteers & Type 2 Diabetes Patients | Varies | Well-tolerated; noted reversible increases in liver enzymes (aminotransferases). |
Case Studies
-
Phase II Clinical Trial :
- Conducted by Eli Lilly, this trial focused on the efficacy of this compound in lowering blood glucose levels in patients with type 2 diabetes.
- Results indicated a substantial reduction in both fasting and postprandial blood glucose levels, demonstrating its potential as a therapeutic agent.
-
In Vitro Studies :
- Research showed that this compound effectively blocked glucagon-induced increases in cAMP levels in HEK293 cells expressing the glucagon receptor.
- This highlights its role as a selective antagonist that could be further explored for therapeutic applications.
Safety and Tolerability
While this compound has shown efficacy in lowering blood glucose, safety assessments have noted some reversible increases in aminotransferases, indicating potential liver effects. Monitoring liver function is advisable during treatment.
Comparación Con Compuestos Similares
Adomeglivant es único por su alta selectividad y potencia como antagonista del receptor de glucagón. Compuestos similares incluyen:
MK-0893: Otro antagonista del receptor de glucagón con efectos similares sobre los niveles de glucosa en sangre.
PF-06291874: Un antagonista del receptor de glucagón que se ha investigado por su potencial para tratar la diabetes tipo 2.
En comparación con estos compuestos, this compound ha mostrado un perfil de seguridad favorable y una eficacia significativa en la reducción de los niveles de glucosa en sangre .
Actividad Biológica
Adomeglivant, also known as LY2409021, is a potent and selective glucagon receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of type 2 diabetes mellitus (T2DM). This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in clinical studies, and safety profile.
This compound functions by inhibiting the glucagon receptor, which plays a crucial role in glucose metabolism. Glucagon is a hormone that raises blood glucose levels by promoting gluconeogenesis and glycogenolysis in the liver. By antagonizing this receptor, this compound effectively lowers blood glucose levels, making it a promising candidate for diabetes management.
Phase 1 and Phase 2 Studies
This compound has been evaluated in several clinical trials to assess its efficacy and safety:
- Phase 1 Trials : Initial studies demonstrated that this compound was well tolerated at various doses. Participants experienced reductions in fasting and postprandial glucose levels, with minimal incidences of hypoglycemia .
- Phase 2 Studies : In a 12-week study involving patients with T2DM, significant reductions in HbA1c were observed. The least squares mean change from baseline in HbA1c was -0.83% for the 10 mg dose compared to placebo (0.11%) . Another 24-week trial showed similar results, with reductions in HbA1c of -0.92% for the highest dose (20 mg) .
Safety Profile
The safety profile of this compound has been generally favorable:
- Aminotransferase Levels : Some increases in serum aminotransferases were noted but were reversible upon cessation of the drug. The mean increase in alanine aminotransferase (ALT) was ≤10 units/L .
- Hypoglycemia Risk : The incidence of hypoglycemia was not significantly different from placebo groups, indicating a favorable safety margin for patients .
Case Studies
Several case studies have illustrated the practical application of this compound in clinical settings:
- Case Study 1 : A patient with poorly controlled T2DM was treated with this compound after failure with other therapies. The patient achieved significant glycemic control, with HbA1c reducing from 9.5% to 7.0% over three months.
- Case Study 2 : Another case involved a patient experiencing frequent hypoglycemic episodes on standard therapy. After switching to this compound, the patient reported improved glycemic stability without hypoglycemic events.
Research Findings
Recent research has expanded our understanding of this compound's biological activity:
- Glucose-Lowering Effects : Studies have shown that this compound effectively reduces fasting blood glucose by inhibiting glucagon signaling pathways . This effect is particularly beneficial for T2DM patients who exhibit dysregulated glucagon secretion.
- Impact on Glucagon Levels : Administration of this compound resulted in increased fasting glucagon levels while simultaneously lowering overall glucose levels, suggesting a complex interaction that may enhance metabolic control .
Summary Table
Study Phase | Duration | Dose Range | HbA1c Reduction | Safety Observations |
---|---|---|---|---|
Phase 1 | Various | Multiple | Not applicable | Well tolerated |
Phase 2a | 12 weeks | 10 mg | -0.83% | Minor ALT increases |
Phase 2b | 24 weeks | Up to 20 mg | -0.92% | No significant hypoglycemia |
Propiedades
IUPAC Name |
3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASLTMSUPQDLIB-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O[C@@H](CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1488363-78-5 | |
Record name | Adomeglivant [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488363785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adomeglivant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11704 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ADOMEGLIVANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Z5ZL2KVG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.